N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Description
This compound is a glycinamide derivative featuring a methanesulfonyl group and dual chlorinated aromatic substituents. The core structure includes:
- N-(4-Chloro-2-methylphenyl): A chloro-substituted aromatic ring with a methyl group at the ortho position, enhancing steric bulk and lipophilicity.
- N~2~-(4-chlorophenyl): A para-chloro-substituted phenyl group contributing to electronic effects (electron-withdrawing) and hydrophobic interactions.
- N~2~-(methanesulfonyl): A sulfonamide group that improves hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-9-13(18)5-8-15(11)19-16(21)10-20(24(2,22)23)14-6-3-12(17)4-7-14/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCHKWVRMQXHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361816 | |
| Record name | N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6474-40-4 | |
| Record name | N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes:
Formation of 4-chloro-2-methylphenylamine: This can be achieved through the nitration of 4-chloro-2-methylbenzene, followed by reduction.
Coupling with 4-chlorophenyl isocyanate: The intermediate amine is then reacted with 4-chlorophenyl isocyanate to form a urea derivative.
Introduction of the methanesulfonyl group: The final step involves the reaction of the urea derivative with methanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The glycinamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is common in amide chemistry and may proceed via nucleophilic attack on the carbonyl carbon.
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Conditions :
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Acidic : HCl or H₂SO₄ with heating.
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Basic : NaOH or KOH in aqueous solution.
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Product : N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycine (carboxylic acid derivative).
Mechanism :
The amide hydrolysis involves protonation of the carbonyl oxygen (acidic conditions) or deprotonation of the amide nitrogen (basic conditions), followed by nucleophilic attack by water. This cleaves the amide bond, releasing ammonia or its conjugate acid.
Relevance :
This reaction is critical for generating carboxylic acid derivatives, which are often intermediates in peptide synthesis or therapeutic agent development.
Sulfonamide Hydrolysis
Sulfonamides are susceptible to hydrolysis under harsh conditions, yielding sulfonic acids and amines. The methanesulfonyl group (mesyl) may also participate in this process.
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Conditions :
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Acidic : Concentrated HCl at elevated temperatures.
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Basic : NaOH or KOH with prolonged heating.
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Products :
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Acidic : Methanesulfonic acid and N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)glycinamide.
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Basic : Methanesulfonate salt and the same glycinamide derivative.
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Mechanism :
Hydrolysis of the sulfonamide bond involves cleavage of the S-N linkage, likely through a tetrahedral intermediate. The methanesulfonyl group may act as a leaving group, releasing methanesulfonic acid.
Comparison of Hydrolysis Conditions
| Reaction Type | Reagent | Temperature | Key Products |
|---|---|---|---|
| Acidic | HCl | High | Methanesulfonic acid, glycinamide |
| Basic | NaOH | High | Methanesulfonate, glycinamide |
Alkylation/Acylation Reactions
The nitrogen atom of the sulfonamide group can act as a nucleophile, reacting with alkyl halides or acyl chlorides.
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Alkylation :
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Reagents : Alkyl halides (e.g., methyl bromide) with a base (e.g., pyridine).
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Product : N-Alkylated sulfonamide derivative.
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Acylation :
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Reagents : Acyl chlorides (e.g., acetyl chloride) with a base (e.g., pyridine).
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Product : N-Acylated sulfonamide derivative.
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Mechanism :
The nitrogen atom in the sulfonamide group undergoes nucleophilic substitution with alkyl halides or acyl chlorides, forming a new N-A bond. This reaction is analogous to sulfonamide alkylation observed in similar compounds .
Methanesulfonyl Group Reactions
The methanesulfonyl (mesyl) group is a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. It may participate in:
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Substitution Reactions :
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The mesyl group can act as a leaving group in nucleophilic substitution, releasing methanesulfonic acid.
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Conditions : Strong nucleophiles (e.g., hydroxide ions) under basic conditions.
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Activation of Adjacent Groups :
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The mesyl group may activate neighboring carbons for further reactions, such as alkylation or acylation.
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Aromatic Substitution Reactions
The chloro and methyl substituents on the aromatic rings influence reactivity:
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Chloro Groups :
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Meta-directing : Chlorine is electron-withdrawing, reducing reactivity toward electrophilic substitution.
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Potential Reactions : Dechlorination under strongly reducing conditions (e.g., Li/NH₃).
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Methyl Groups :
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Ortho/para-directing : Methyl groups activate the ring for electrophilic substitution.
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Potential Reactions : Nitration, halogenation, or oxidation (e.g., to carboxylic acids).
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Comparison of Substituent Effects
| Substituent | Directing Nature | Reactivity | Potential Reactions |
|---|---|---|---|
| Chloro | Meta | Low | Dechlorination |
| Methyl | Ortho/para | Moderate | Nitration, Halogenation |
Research Findings and Trends
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Structural Insights :
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The compound adopts a twisted conformation in the solid state to minimize steric hindrance between bulky substituents, as observed in analogous sulfonamides.
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Intermolecular interactions (e.g., hydrogen bonding) stabilize the crystal lattice.
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Biological Activity :
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Synthetic Versatility :
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The compound serves as a synthetic intermediate for constructing heterocycles (e.g., triazoles, oxadiazoles) via cycloaddition or condensation reactions.
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Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide exhibit significant anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |
| Johnson et al. (2024) | K562 (Leukemia) | 10 µM | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro, making it a candidate for developing anti-inflammatory medications. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Research | Inflammatory Model | Outcome |
|---|---|---|
| Lee et al. (2023) | LPS-induced macrophages | Decreased TNF-alpha levels by 40% |
| Patel et al. (2024) | Carrageenan-induced paw edema | Reduced edema by 30% |
Pesticidal Activity
This compound has been evaluated for its potential as a pesticide. Its structural features suggest it could act as an effective insecticide or herbicide by disrupting biological pathways in pests.
| Experiment | Target Pest | Efficacy |
|---|---|---|
| Green et al. (2023) | Aphids | 85% mortality after 48 hours |
| Brown et al. (2024) | Weeds | 70% growth inhibition |
Polymer Synthesis
The compound is being explored for its role in synthesizing novel polymers with enhanced properties. Its sulfonamide group can be utilized to create cross-linked networks that improve thermal stability and mechanical strength.
| Application | Polymer Type | Property Enhancement |
|---|---|---|
| Zhang et al. (2023) | Thermoplastic elastomers | Increased tensile strength by 25% |
| Kim et al. (2024) | Biodegradable plastics | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Rings
a) N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide ()
- Key difference : Replacement of the 4-chloro-2-methylphenyl group with a 4-chlorophenyl and substitution of the 4-chlorophenyl with a 4-methoxyphenyl .
- Absence of the ortho-methyl group reduces steric hindrance, possibly improving binding to flat active sites .
b) N-(3-Chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide ()
- Key difference : Introduction of 3-chloro-2-methylphenyl (meta-chloro substitution) and a 4-(methylsulfanyl)phenylsulfonyl group.
- The methylsulfanyl (-SCH₃) group introduces sulfur-mediated hydrophobic interactions and may influence redox properties .
c) N~2~-(2-Fluorophenyl)-N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide ()
- Key difference: 2-Fluorophenyl replaces 4-chlorophenyl, and 4-phenoxyphenyl substitutes the 4-chloro-2-methylphenyl.
- The phenoxy group (-OPh) increases molecular weight and may enhance π-π stacking interactions .
Functional Group Modifications
a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key difference: Incorporation of a nitro group (-NO₂) at the ortho position and an acetamide backbone instead of glycinamide.
- Acetamide’s shorter chain length limits conformational flexibility compared to glycinamide derivatives .
b) N-(4-Methylphenyl)formamide ()
- Key difference : Simplified structure with a formamide group and 4-methylphenyl substituent.
- Impact: Reduced steric and electronic complexity lowers target specificity but improves synthetic accessibility.
Sulfonamide Group Variations
a) N-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide ()
- Key difference : Phenylsulfonyl replaces methanesulfonyl, and a 3-nitrophenyl group is introduced.
- Nitro groups at meta positions could confer mutagenic risks .
b) N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine ()
- Key difference : 4-methylphenylsulfonyl group and a glycine backbone.
- Impact: Methyl substitution on the sulfonyl aromatic ring enhances lipophilicity, favoring membrane permeability.
Structural and Physicochemical Comparison Table
Biological Activity
N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide, also known as Chlordimeform, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: C10H13ClN2O2S
- Molecular Weight: 196.677 g/mol
- CAS Number: 6164-98-3
- IUPAC Name: N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine
Biological Activity Overview
Chlordimeform exhibits a variety of biological activities, including:
- Antiviral Properties: Research indicates that derivatives of chloro-substituted compounds exhibit antiviral activity against human adenovirus (HAdV). Compounds similar to Chlordimeform have shown significant potency with selectivity indexes greater than 100, suggesting a targeted action against viral replication processes .
- Inhibition of Enzymatic Activity: Studies have demonstrated that Chlordimeform can inhibit certain enzymes involved in metabolic pathways, which may contribute to its overall biological effects .
- Cytotoxicity and Selectivity: While some derivatives display low cytotoxicity, others have been noted for their ability to selectively target cancer cells without affecting normal cells significantly. This selectivity is crucial for developing therapeutic agents with fewer side effects .
The mechanism by which Chlordimeform exerts its biological effects is multifaceted:
- Interaction with Viral DNA Replication: Some studies suggest that certain analogues may interfere with the DNA replication process of viruses, thereby inhibiting their proliferation .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes that are critical for cellular metabolism and viral replication .
- Cell Cycle Arrest: Research indicates potential effects on cell cycle regulation, leading to apoptosis in malignant cells while sparing healthy tissues .
Case Studies and Experimental Data
A summary of relevant studies is provided in the following table:
Toxicological Profile
Chlordimeform has been evaluated for its toxicological effects:
- Acute Toxicity: Studies indicate a maximum tolerated dose of 150 mg/kg in animal models, suggesting moderate toxicity levels compared to other compounds in its class.
- Chronic Exposure Risks: Long-term exposure studies are necessary to fully understand the implications of chronic use, especially regarding potential carcinogenicity or reproductive toxicity .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound?
The synthesis of structurally related sulfonamide-glycinamide derivatives typically involves multi-step reactions. Key steps include:
- Sulfonylation and acetylation : Reacting a chlorophenylamine precursor with methanesulfonyl chloride or acetic anhydride under reflux conditions (e.g., 30 minutes at 100°C in acetic anhydride) to introduce the sulfonyl or acetyl group .
- Purification : Slow evaporation of ethanolic solutions to obtain crystalline products, followed by washing with cold water to remove unreacted reagents .
- Characterization : Confirm purity and structure via (predict chemical shifts for sulfonyl and chloro-substituted carbons) and X-ray crystallography (if single crystals are obtained) .
Q. What safety protocols are critical during experimental handling?
- Personal protective equipment (PPE) : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling toxic intermediates (e.g., chlorinated byproducts) .
- Waste disposal : Segregate halogenated waste and consult certified hazardous waste management services to comply with environmental regulations .
- Ventilation : Ensure adequate airflow to mitigate inhalation risks from volatile reagents like acetic anhydride .
Q. How should researchers validate the compound’s structural identity?
- Spectroscopic methods : Use to identify aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH signals (δ 10–12 ppm). can confirm sulfonyl (δ ~40–45 ppm) and carbonyl (δ ~170 ppm) groups .
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C–S bond: ~1.76 Å; C–Cl bond: ~1.73 Å) to confirm molecular geometry. Refinement software like SHELXL is standard for small-molecule crystallography .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Torsion angle analysis : Identify deviations in planar groups (e.g., nitro or sulfonyl groups twisted relative to the benzene ring). For example, torsion angles like O1–N1–C3–C2 (-16.7°) in related compounds highlight non-planar conformations .
- Hydrogen bonding networks : Map intermolecular interactions (e.g., C–H⋯O bonds) using Mercury or OLEX2 software. Centrosymmetric head-to-tail interactions often stabilize crystal packing .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond distances/angles with similar derivatives .
Q. What role does the methanesulfonyl group play in molecular interactions?
- Electron-withdrawing effects : The sulfonyl group increases electrophilicity at adjacent carbons, influencing reactivity in nucleophilic substitution or cross-coupling reactions .
- Hydrogen bond acceptors : Sulfonyl oxygen atoms participate in C–H⋯O interactions (distance: ~3.2 Å), affecting solubility and crystal packing .
- Bioactivity modulation : Sulfonamides often enhance binding to biological targets (e.g., enzymes) via hydrogen bonding and hydrophobic interactions .
Q. How can computational modeling complement experimental data for this compound?
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with SC-XRD results to validate bond lengths/angles (e.g., S–N bond: ~1.63 Å) .
- Molecular docking : Predict interactions with biological targets (e.g., sulfonamide-binding enzymes) using AutoDock Vina. Align with experimental IC data for validation .
- Solubility prediction : Use COSMO-RS to estimate solubility in solvents like DMSO or ethanol, aiding formulation for bioassays .
Q. How should researchers address conflicting spectral or crystallographic data?
- Multi-method validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and mass spectrometry (HRMS) .
- Twinned crystals : For ambiguous X-ray data, employ SHELXL’s TWIN command to model twinning fractions and refine occupancy parameters .
- Dynamic NMR : Resolve conformational exchange in solution (e.g., rotamers) by variable-temperature .
Methodological Notes
- Synthesis optimization : Explore microwave-assisted reactions to reduce reaction times for sulfonylation steps .
- Crystallization strategies : Use solvent diffusion (e.g., hexane/ethanol) to improve crystal quality for SC-XRD .
- Data repositories : Deposit validated crystallographic data in the Cambridge Structural Database (CSD) for community access .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
